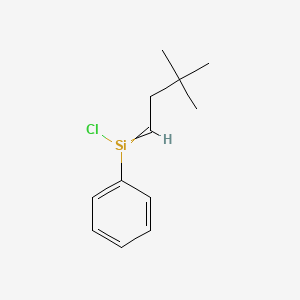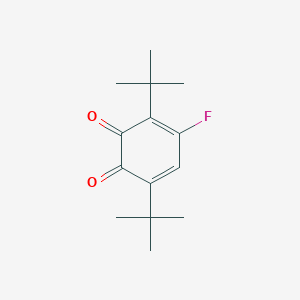![molecular formula C16H24Cl2S2 B14282913 1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride CAS No. 121226-07-1](/img/structure/B14282913.png)
1,1'-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride is a chemical compound with a unique structure that includes a phenylene group linked to two thiolan-1-ium groups via methylene bridges
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride typically involves the reaction of a phenylene derivative with thiolan-1-ium precursors. One common method involves the use of α,α-Dichloro-p-xylene and thiolan-1-ium salts in a solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under nitrogen atmosphere at elevated temperatures, typically around 50°C, for 24 hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[1,2-Phenylenebis(methylene)]bis(thiolan-1-ium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiolan-1-ium groups to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (RNH₂) can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1’-[1,2-Phenylen
Propiedades
Número CAS |
121226-07-1 |
|---|---|
Fórmula molecular |
C16H24Cl2S2 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
1-[[2-(thiolan-1-ium-1-ylmethyl)phenyl]methyl]thiolan-1-ium;dichloride |
InChI |
InChI=1S/C16H24S2.2ClH/c1-2-8-16(14-18-11-5-6-12-18)15(7-1)13-17-9-3-4-10-17;;/h1-2,7-8H,3-6,9-14H2;2*1H/q+2;;/p-2 |
Clave InChI |
BPVXPDRISXJHQS-UHFFFAOYSA-L |
SMILES canónico |
C1CC[S+](C1)CC2=CC=CC=C2C[S+]3CCCC3.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



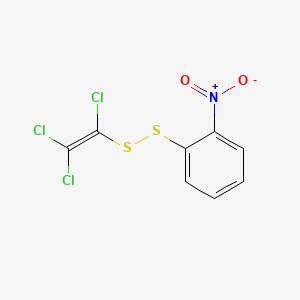
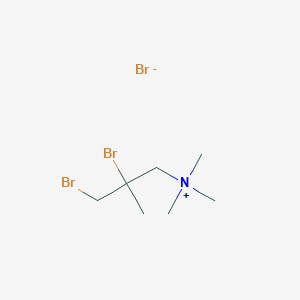
![3-Piperidinamine, N-[(2-methoxyphenyl)methyl]-2,4-diphenyl-](/img/no-structure.png)
![3-[(6-Chloropyridin-3-yl)methyl]-1,3-thiazolidine-2-thione](/img/structure/B14282849.png)
![4-(2-Methyl-1,2,3,4-tetrahydronaphthalen-2-yl)[1,1'-biphenyl]-2,5-diol](/img/structure/B14282858.png)
![N-{[2-(4-Nitrobenzene-1-sulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14282864.png)
![Ethyl 2-{[(2-hydroxyethyl)sulfanyl]methyl}prop-2-enoate](/img/structure/B14282866.png)
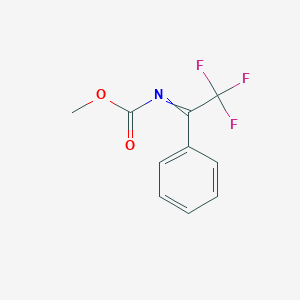
![3-[2-(4-Methoxyphenyl)ethenyl]thiophene](/img/structure/B14282884.png)
![1-{[2-(4-Chlorophenyl)-3-ethyloxetan-2-yl]methyl}-1H-1,2,4-triazole](/img/structure/B14282890.png)
